molecular formula C13H16N4O4S B3047977 2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- CAS No. 151331-80-5

2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-

Cat. No.: B3047977
CAS No.: 151331-80-5
M. Wt: 324.36 g/mol
InChI Key: AFOZBVKCZXHDER-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- is a chemical compound that belongs to the class of pyrimidine derivatives. It has the molecular formula C13H16N4O4S and a molecular weight of 324.36 g/mol. This compound is known for its diverse biological potential and is often studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- typically involves the annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one-carbon source. This reaction is facilitated by oxidative conditions and is known for its efficiency and eco-friendliness . The reaction tolerates many important functional groups, making it a versatile method for synthesizing pyrimidine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine or pyridine derivatives.

Scientific Research Applications

2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential as a protein kinase inhibitor, which is crucial for controlling cell growth, differentiation, migration, and metabolism.

    Medicine: Due to its inhibitory effects on protein kinases, it is explored for its potential in cancer treatment and other diseases involving abnormal cell growth.

    Industry: The compound’s derivatives are investigated for their use in pesticides and other agrochemical applications.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- involves the inhibition of protein kinases. These enzymes are essential for various cellular processes, including cell growth and differentiation. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Comparison

Compared to these similar compounds, 2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy- is unique due to its specific substitution pattern and the presence of the ethylsulfonyl group.

Properties

IUPAC Name

N-(3-ethylsulfonylpyridin-2-yl)-4,6-dimethoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-4-22(18,19)9-6-5-7-14-12(9)17-13-15-10(20-2)8-11(16-13)21-3/h5-8H,4H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOZBVKCZXHDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)NC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074738
Record name N-(3-(Ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151331-80-5
Record name N-(3-(Ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(Ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(ETHYLSULFONYL)-2-PYRIDINYL)-4,6-DIMETHOXY-2-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UT80P0SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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